Cas no 1067228-89-0 (2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid)

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is a specialized boronic acid derivative featuring methoxy and trifluoromethyl substituents on the aromatic ring. Its unique structure enhances reactivity in Suzuki-Miyaura cross-coupling reactions, making it valuable for synthesizing complex fluorinated biaryl compounds. The electron-withdrawing trifluoromethyl groups improve stability and influence the electronic properties of the resulting products, while the methoxy group offers additional steric and electronic modulation. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated intermediates are often sought for their enhanced bioavailability and metabolic stability. It is typically handled under inert conditions due to the sensitivity of boronic acids to protodeboronation.
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid structure
1067228-89-0 structure
Product Name:2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid
CAS No:1067228-89-0
MF:C9H7BF6O3
MW:287.951503992081
MDL:MFCD27756648
CID:4679202
PubChem ID:74891332
Update Time:2025-10-21

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid
    • (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid
    • CS-0188010
    • AKOS027348937
    • [2-methoxy-4,6-bis(trifluoromethyl)phenyl]boronic acid
    • (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronicacid
    • MFCD27756648
    • BS-50819
    • 1067228-89-0
    • BDKHHQLDEYHIEO-UHFFFAOYSA-N
    • D71515
    • MDL: MFCD27756648
    • Inchi: 1S/C9H7BF6O3/c1-19-6-3-4(8(11,12)13)2-5(9(14,15)16)7(6)10(17)18/h2-3,17-18H,1H3
    • InChI Key: BDKHHQLDEYHIEO-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(F)(F)F)C=C(C=1B(O)O)OC)(F)F

Computed Properties

  • Exact Mass: 288.0392432g/mol
  • Monoisotopic Mass: 288.0392432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7

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2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1067228-89-0)2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid
Order Number:A1104392
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:40
Price ($):525.0
Email:sales@amadischem.com

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid Related Literature

Additional information on 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic Acid: A Comprehensive Overview

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid, also known by its CAS number 1067228-89-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a methoxy group at the 2-position and two trifluoromethyl groups at the 4 and 6 positions, respectively. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions.

The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the coupling of aryl halides with boronic acids via the Suzuki-Miyaura reaction, a method that has been extensively studied and optimized in recent years. The use of palladium catalysts in this process has significantly enhanced the efficiency and selectivity of the reaction, making it a cornerstone in modern organic synthesis.

Recent advancements in the field have focused on improving the scalability and sustainability of the synthesis of 1067228-89-0. Researchers have explored alternative catalyst systems and solvent-free conditions to reduce environmental impact while maintaining high yields. These efforts align with the broader trend toward green chemistry, emphasizing the importance of environmentally friendly practices in chemical manufacturing.

The applications of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid are diverse and continue to expand with ongoing research. In drug discovery, this compound serves as a critical intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including oncology and inflammation. Its ability to participate in cross-coupling reactions makes it an invaluable tool for constructing complex molecular architectures with precision.

In addition to its role in pharmaceuticals, 1067228-89-0 has found applications in materials science, particularly in the development of advanced functional materials. The trifluoromethyl groups contribute to high thermal stability and chemical resistance, properties that are highly desirable in applications such as high-performance polymers and electronic materials.

Recent studies have also highlighted the potential of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid in bioconjugation chemistry. Its ability to undergo selective transformations under mild conditions has opened new avenues for creating bioconjugates with tailored functionalities. This development underscores its versatility as a chemical building block across multiple disciplines.

The future outlook for 1067228-89-0 is promising, with ongoing research exploring its potential in emerging fields such as biodegradable polymers and sustainable energy technologies. As scientists continue to uncover new applications and optimize synthetic routes, this compound is poised to play an increasingly important role in both academic research and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1067228-89-0)2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid
A1104392
Purity:99%
Quantity:5g
Price ($):525.0
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